molecular formula C28H27NO6 B613529 214852-39-8 CAS No. 214852-39-8

214852-39-8

Cat. No. B613529
CAS RN: 214852-39-8
M. Wt: 473.53
InChI Key: IGRGLXHQUZGSMV-IXXGTQFESA-N
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Description

214852-39-8 is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as 2,3-dimethoxy-5-methyl-1,4-benzoquinone, has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Proteomics Research

Fmoc-D-Asp(O-2-PhiPr)-OH: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. In proteomics, this compound is used for peptide synthesis . The Fmoc group protects the amino group during the synthesis process, allowing for the specific binding of amino acids to form peptides without unwanted side reactions.

Biomedical Applications

In biomedical research, Fmoc-D-Asp(O-2-PhiPr)-OH can be used in the synthesis of polymers for drug delivery systems . These polymers can be designed to release therapeutic agents at controlled rates over a prolonged period, enhancing the efficacy of treatments.

Biotechnology

The compound is significant in biotechnological applications, particularly in the development of new biochemical assays and diagnostic tools . Its role in the synthesis of peptides makes it valuable for creating specific reagents that can be used to detect or measure biological substances.

Materials Science

In materials science, Fmoc-D-Asp(O-2-PhiPr)-OH contributes to the development of new materials with potential applications in tissue engineering and regenerative medicine . The compound’s ability to form polymers can be exploited to create scaffolds that support cell growth and tissue formation.

Environmental Science

This compound’s derivatives may be used in environmental science for the detection and quantification of pollutants . Its chemical structure allows for the creation of sensors that can detect specific environmental contaminants, aiding in bioremediation efforts.

Analytical Chemistry

In analytical chemistry, Fmoc-D-Asp(O-2-PhiPr)-OH is used in the development of chromatographic methods and spectroscopic analyses . It can serve as a standard or a reagent in the qualitative and quantitative analysis of complex mixtures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 214852-39-8 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-amino-4,6-dimethylpyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and 2-amino-4,6-dimethylpyrimidine in the presence of a base catalyst such as potassium carbonate or sodium hydroxide to form an imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine intermediate.", "Step 3: Protection of the amine intermediate using a suitable protecting group such as tert-butyloxycarbonyl (BOC) or benzyl to prevent unwanted reactions.", "Step 4: Dehydration of the protected amine intermediate using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form an intermediate imine.", "Step 5: Reduction of the intermediate imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product, compound 214852-39-8." ] }

CAS RN

214852-39-8

Product Name

214852-39-8

Molecular Formula

C28H27NO6

Molecular Weight

473.53

InChI

1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1

InChI Key

IGRGLXHQUZGSMV-IXXGTQFESA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

synonyms

214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH

Origin of Product

United States

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